molecular formula C10H4FNO2 B2367389 7-Fluoro-2-oxochromene-3-carbonitrile CAS No. 1417636-35-1

7-Fluoro-2-oxochromene-3-carbonitrile

Cat. No.: B2367389
CAS No.: 1417636-35-1
M. Wt: 189.145
InChI Key: NHRIAAPUKAPKED-UHFFFAOYSA-N
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Description

7-Fluoro-2-oxochromene-3-carbonitrile is a chemical compound with the molecular formula C10H4FNO2 and a molecular weight of 189.14 g/mol . It belongs to the class of chromene derivatives, which are known for their diverse biological and chemical properties. This compound is characterized by the presence of a fluorine atom at the 7th position, a carbonyl group at the 2nd position, and a nitrile group at the 3rd position of the chromene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-2-oxochromene-3-carbonitrile can be achieved through various methods. One common approach involves the reaction of 2-hydroxybenzaldehydes or 2-hydroxyacetophenones with ethyl cyanoacetate under dual-frequency ultrasonication. This method provides high yields and involves the use of an ultrasonic bath of 40 KHz and a probe of 20 KHz . Other methods include the use of reagents such as piperidine, NaOEt/EtOH, AcOH/AcONH4 in benzene, basic Al2O3 under grinding conditions, or Me3N/Ac2O .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents and catalysts, as well as the reaction environment, are crucial factors in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-2-oxochromene-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the carbonyl and nitrile groups.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and include solvents like ethanol, water, and organic solvents under reflux or ambient conditions .

Major Products

The major products formed from these reactions include various substituted chromene derivatives, which can exhibit different biological and chemical properties.

Scientific Research Applications

7-Fluoro-2-oxochromene-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Fluoro-2-oxochromene-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s biological activity is attributed to its ability to inhibit enzymes and disrupt cellular processes. For example, it can inhibit monoamine oxidase and human leukocyte elastase, leading to its antimicrobial and anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

  • 7-Bromo-2-oxochromene-3-carbonitrile
  • 7-Chloro-2-oxochromene-3-carbonitrile
  • 7-Methoxy-2-oxochromene-3-carbonitrile

Uniqueness

7-Fluoro-2-oxochromene-3-carbonitrile is unique due to the presence of the fluorine atom, which enhances its biological activity and chemical stability compared to other similar compounds. The fluorine atom’s electronegativity and small size contribute to the compound’s distinct properties, making it a valuable compound in various scientific and industrial applications .

Properties

IUPAC Name

7-fluoro-2-oxochromene-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4FNO2/c11-8-2-1-6-3-7(5-12)10(13)14-9(6)4-8/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHRIAAPUKAPKED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)OC(=O)C(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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